

Microencapsulated Magnesium Demonstrates Superior Bioavailability and Tolerability Compared to Other Magnesium Sources

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Magnesium ion*

Cat. No.: *B179024*

[Get Quote](#)

A recent double-blind, randomized, cross-over clinical study has provided compelling evidence for the enhanced efficacy of microencapsulated magnesium, showing significantly improved absorption and fewer side effects compared to other common magnesium supplements.[1][2][3][4][5] This guide offers an in-depth comparison for researchers, scientists, and drug development professionals, detailing the experimental data, protocols, and underlying mechanisms.

A 2024 clinical trial published in the journal *Nutrients* investigated the bioavailability of a specific microencapsulated magnesium oxide (Mg-MS, commercially known as Magshape™) and compared it with magnesium oxide (MgO), magnesium citrate (Mg-C), and magnesium bisglycinate (Mg-BG).[1][2][3] The findings indicate that the microencapsulation technology not only enhances the absorption of magnesium but also provides a sustained release and is associated with a lower incidence of adverse gastrointestinal effects.[2][3][5][6]

Comparative Analysis of Magnesium Bioavailability

The primary outcome of the study was the change in plasma magnesium levels following oral administration of a single 375 mg dose of elemental magnesium from each source.[1][3] The microencapsulated magnesium showed a significant and sustained increase in plasma magnesium levels at all measured time points (1, 4, and 6 hours post-intake).[2][3][5][6] In contrast, the other forms of magnesium exhibited more varied and less consistent absorption profiles.

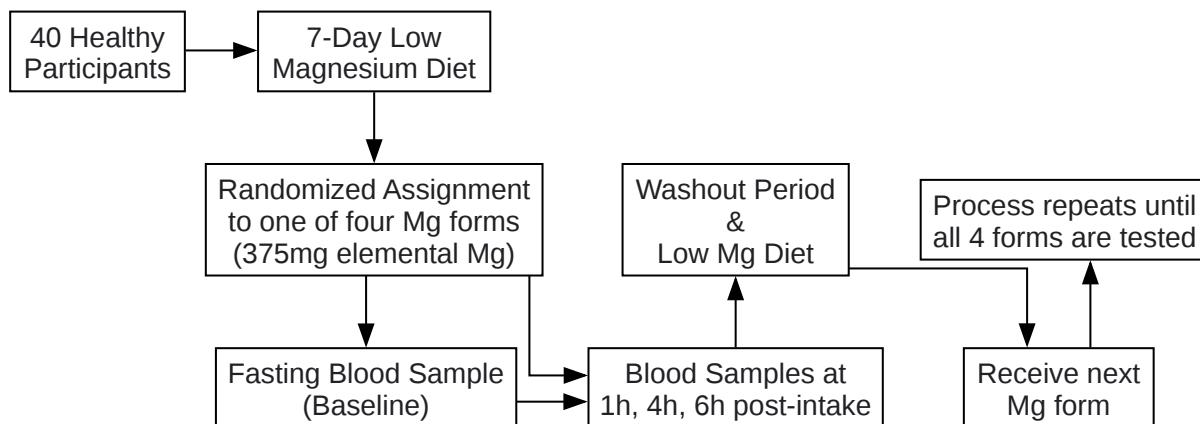
Magnesium Source	% Increase in Plasma Mg at 1 hour	% Increase in Plasma Mg at 4 hours	% Increase in Plasma Mg at 6 hours
Microencapsulated MgO (Mg-MS)	7.9% [1]	7.5% [1]	8.8% [1]
Magnesium Oxide (MgO)	7.1% [1]	-	-
Magnesium Citrate (Mg-C)	-	7.5% [1]	-
Magnesium Bisglycinate (Mg-BG)	No significant increase at any time interval. [1] [2]	No significant increase at any time interval. [1] [2]	No significant increase at any time interval. [1] [2]

Table 1: Percentage increase in plasma magnesium levels after oral intake of different magnesium sources.[\[1\]](#)

Notably, magnesium bisglycinate, often considered a highly bioavailable form, did not produce a significant increase in plasma magnesium levels at any of the tested time points in this study. [\[1\]](#)[\[2\]](#) The microencapsulated form, however, demonstrated both a rapid onset of absorption, comparable to magnesium oxide, and a sustained elevation of plasma levels, outperforming magnesium citrate at the 6-hour mark.[\[1\]](#)[\[2\]](#)[\[6\]](#)

Furthermore, the study reported a lower incidence of adverse effects for the microencapsulated magnesium.[\[2\]](#)[\[6\]](#) Participants taking the microencapsulated form reported fewer instances of increased bowel movements and gastric heaviness compared to the other magnesium sources. [\[1\]](#)[\[3\]](#)[\[6\]](#)

Experimental Protocols


The clinical study employed a rigorous methodology to ensure the validity of its findings.

Study Design: A double-blind, randomized, cross-over design was utilized.[\[1\]](#)[\[2\]](#)[\[5\]](#) This design minimized bias as each participant served as their own control, receiving each of the four magnesium formulations in a randomized sequence.[\[3\]](#)

Participants: Forty healthy male and female participants were enrolled in the study.[1][2][3] To standardize baseline magnesium levels, all participants followed a low-magnesium diet for seven days prior to each testing period.[1][2]

Intervention: Each participant received a single dose of 375 mg of elemental magnesium from one of the four sources: microencapsulated magnesium oxide (Magshape™), magnesium oxide, magnesium citrate, or magnesium bisglycinate.[1][3] The supplements were administered as an orosoluble powder.[1]

Data Collection and Analysis: Blood samples were collected at baseline (0 hours) and at 1, 4, and 6 hours post-ingestion to measure plasma magnesium concentrations.[1][2][3][5] The percentage increase from baseline was calculated for each time point. Statistical analysis was performed to compare the bioavailability of the different magnesium forms.

[Click to download full resolution via product page](#)

Experimental workflow for the comparative bioavailability study.

Mechanism of Enhanced Absorption with Microencapsulation

The improved bioavailability of microencapsulated magnesium is attributed to its protective lipid-based coating.[3][7] This technology, which in the case of Magshape™ involves micronizing and then microencapsulating magnesium oxide, offers several advantages.[1][5]

The protective layer prevents the magnesium from interacting with dietary inhibitors in the gut and ensures a gentler, more gradual release throughout the digestive system.^[3] This controlled release is believed to minimize the osmotic effect that can lead to gastrointestinal side effects with other magnesium forms.^[3]

[Click to download full resolution via product page](#)

Proposed mechanism of enhanced magnesium absorption.

In conclusion, the available evidence strongly suggests that microencapsulation is a highly effective strategy for improving the bioavailability and tolerability of magnesium supplements. For professionals in research and drug development, this technology presents a promising avenue for creating more efficacious and patient-compliant magnesium-based products. The sustained release profile observed with microencapsulated magnesium may offer additional therapeutic benefits for conditions requiring stable magnesium levels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nutritionaloutlook.com [nutritionaloutlook.com]

- 2. Comparative Clinical Study on Magnesium Absorption and Side Effects After Oral Intake of Microencapsulated Magnesium (MAGSHAPETM Microcapsules) Versus Other Magnesium Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Magshape outperforms competitors in new clinical trial [nutraingredients.com]
- 4. all4nutra.com [all4nutra.com]
- 5. Study confirms Magshape delivers superior magnesium absorption and is gentler on the gut [pharmabiz.com]
- 6. mdpi.com [mdpi.com]
- 7. smartq.pureforyou.com [smartq.pureforyou.com]
- To cite this document: BenchChem. [Microencapsulated Magnesium Demonstrates Superior Bioavailability and Tolerability Compared to Other Magnesium Sources]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b179024#validation-of-the-efficacy-of-microencapsulated-magnesium-versus-other-magnesium-sources]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

